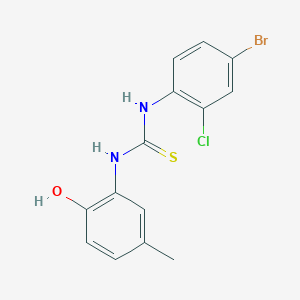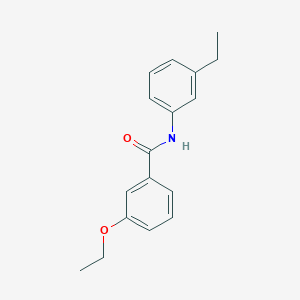
N-(4-bromo-2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea
説明
N-(4-bromo-2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C14H12BrClN2OS and its molecular weight is 371.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.95422 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives have been widely studied, demonstrating their utility in developing compounds with potential antibacterial, antipathogenic, and biofilm inhibitory properties. For instance, Limban et al. (2011) synthesized a range of acylthioureas and tested them for their antipathogenic activity, particularly highlighting their efficacy against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Similarly, Yusof et al. (2010) synthesized and characterized N-(3,4-dichlorophenyl)-N'-(2,3, and 4-methylbenzoyl)thiourea derivatives, providing insights into their structural properties through spectroscopic techniques (Yusof, Jusoh, Khairul, & Yamin, 2010).
Antimicrobial Activities
The antimicrobial activities of thiourea derivatives have been a significant area of research. Kammel et al. (2015) explored the reactions of brominated lactone and lactam with thiourea under mildly basic conditions, leading to products with potential antimicrobial applications (Kammel, Tarabová, Růžičková, & Hanusek, 2015). This demonstrates the versatility of thiourea derivatives in synthesizing compounds with varied biological activities.
Biological Interactions
The interactions between thiourea derivatives and biological molecules have been investigated to understand their potential applications further. For example, Cui et al. (2006) studied the interactions between N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea and serum albumin, utilizing fluorescence spectroscopy and UV absorption spectrum. This study provides valuable insights into the binding mechanisms and the potential for thiourea derivatives to interact with protein molecules, which could be exploited in drug design and delivery systems (Cui, Wang, Cui, & Li, 2006).
Enzyme Inhibition and Sensory Applications
Thiourea derivatives have also shown promise as enzyme inhibitors and sensors for detecting toxic metals. Rahman et al. (2021) investigated the anti-cholinesterase activity of unsymmetrical thiourea derivatives against acetylcholinesterase and butyrylcholinesterase, revealing their potential as enzyme inhibitors. Additionally, their capacity to act as sensing probes for mercury detection was evaluated, highlighting the multifunctional applications of thiourea derivatives (Rahman, Bibi, Khan, Shah, Muhammad, Tahir, Shahzad, Ullah, Zahoor, Alamery, & Batiha, 2021).
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(2-hydroxy-5-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2OS/c1-8-2-5-13(19)12(6-8)18-14(20)17-11-4-3-9(15)7-10(11)16/h2-7,19H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOFOSNWUMISGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-(2,5-DIFLUOROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4613173.png)
![ethyl 5-benzyl-2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4613175.png)

![9-ethyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4613185.png)

![N-[3-(dimethylamino)propyl]-4-(propan-2-yl)benzamide](/img/structure/B4613199.png)
![4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B4613204.png)
![2-(1-cyclopentyl-4-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4613232.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4613240.png)
![2-(2-fluorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B4613249.png)
![N-[5-({[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4613255.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4613262.png)
